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Compound of Interest

1-Methoxypropan-2-yl
Compound Name:
methanesulfonate

Cat. No.: B1361071

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature detailing the biological
activity, experimental protocols, or specific signaling pathways associated with 1-
Methoxypropan-2-yl methanesulfonate. This document, therefore, provides a technical
review based on the well-established properties of the methanesulfonate functional group and
data from structurally related analogue compounds. The information presented is for
informational and research guidance purposes only and should be interpreted with caution.

Introduction

1-Methoxypropan-2-yl methanesulfonate is a chemical compound with the formula
CsH1204S and a molecular weight of 168.21 g/mol .[1] Structurally, it is the methanesulfonate
ester of 1-methoxy-2-propanol. While specific biological data for this compound is lacking[2][3],
its chemical class as a short-chain alkyl methanesulfonate strongly suggests potential as a
genotoxic agent.[4] Methanesulfonate esters are known to be good leaving groups in
nucleophilic substitution reactions, a property that enables them to act as DNA alkylating
agents.[4]

This guide summarizes the predicted biological effects of 1-Methoxypropan-2-yl
methanesulfonate based on the known activities of related compounds, such as Methyl
Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). These compounds are well-
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characterized mutagens and carcinogens used extensively in genetic and cancer research.[5]

[6]

Predicted Biological Activity and Mechanism of
Action

Alkyl methanesulfonates are known to exert their biological effects primarily through the
alkylation of DNA.[4] The methanesulfonate group is an excellent leaving group, facilitating the
transfer of the alkyl group (in this case, the 1-methoxypropan-2-yl group) to nucleophilic sites
on DNA bases.

The primary mechanism of action is predicted to be DNA alkylation, leading to:

o Base madification: Preferential methylation of guanine at the N7 position and adenine at the
N3 position.[2][5]

 DNA damage: The formation of these adducts can lead to base mispairing during DNA
replication, DNA strand breaks, and stalled replication forks.[2][5]

o Genotoxicity: If the DNA damage is not repaired, it can lead to mutations, chromosomal
aberrations, and ultimately, carcinogenicity.[7][8]

Signaling Pathway of DNA Damage Response

The introduction of DNA adducts by an alkylating agent like 1-Methoxypropan-2-yl
methanesulfonate is expected to trigger the DNA Damage Response (DDR) pathway. This
complex signaling network aims to repair the damage and maintain genomic integrity.
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Caption: Predicted signaling pathway upon exposure to 1-Methoxypropan-2-yl
methanesulfonate.

Quantitative Data from Analogue Compounds

No quantitative biological data is available for 1-Methoxypropan-2-yl methanesulfonate. The
following tables summarize genotoxicity data for the well-studied analogues, Methyl
Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). This data is presented to provide
a comparative context for the potential potency of 1-Methoxypropan-2-yl methanesulfonate.

Table 1: Genotoxicity of Methyl Methanesulfonate (MMS)
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Concentration/

Assay Type Test System Result Reference
Dose Range
Salmonella -
. . Positive
Ames Test typhimurium 5 u g/plate ) [1]
(mutagenic)
TA100
Allium cepa root Positive (induces
Comet Assay 50 - 4000 pM 9]
cells DNA damage)
) Mouse liver, Positive
In vivo Comet ] . .
kidneys, bone Not specified (genotoxic in [2]
Assay .
marrow multiple organs)
Triggers lipid
o ] Human cell lines 0.005% for 2 stress at the
Lipid Alteration _ [10][11]
(HepG2, RPE-1) hours inner nuclear
membrane
Table 2: Genotoxicity of Ethyl Methanesulfonate (EMS)
Concentration/
Assay Type Test System Result Reference
Dose Range
Salmonella -
. . Positive
Ames Test typhimurium 1500 u g/plate ) [1]
(mutagenic)
TA100
Positive in most
In vivo Various (mice, )
50 - 100 mg/kg studies at 100 [71[12]

Genotoxicity

rats)

mg/kg

Teratogenicity

Mice

Teratogenic
NOAEL of 100

effects observed [7]
mg/kg

at higher doses

Mutagenesis

Glycine max
(Soybean)

Effective for
inducing

25 mM ] ] [13]
mutations in

plant breeding
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Experimental Protocols

Detailed experimental protocols for 1-Methoxypropan-2-yl methanesulfonate have not been
published. However, standard assays used to evaluate the genotoxicity of alkylating agents are
well-established. Below are generalized methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical compound.
Methodology:

 Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
are used.

o Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

o Exposure: The bacterial strains are exposed to various concentrations of the test compound
on a minimal agar plate lacking histidine.

e |ncubation: Plates are incubated for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to
synthesize histidine) is counted. A significant, dose-dependent increase in the number of
revertant colonies compared to the negative control indicates a mutagenic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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